molecular formula C21H17NO3 B3407149 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate CAS No. 52686-47-2

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate

Cat. No.: B3407149
CAS No.: 52686-47-2
M. Wt: 331.4 g/mol
InChI Key: JQIYNUULRNUYND-BJMVGYQFSA-N
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Description

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate is an organic compound that features a pyridine ring and a methoxybenzoate ester

Preparation Methods

The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the Heck reaction, where a vinylpyridine is coupled with a halogenated phenyl methoxybenzoate under palladium catalysis. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the vinyl group to an ethyl group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where reagents like bromine or nitric acid can introduce substituents at specific positions on the ring.

Scientific Research Applications

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activity, while the vinyl and methoxybenzoate groups can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a vinylpyridine moiety with a methoxybenzoate ester, providing a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-24-19-13-8-17(9-14-19)21(23)25-20-11-6-16(7-12-20)5-10-18-4-2-3-15-22-18/h2-15H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYNUULRNUYND-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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